Methoxycarbonyl isothiocyanate
Overview
Description
Methoxycarbonyl isothiocyanate is a chemical compound with the molecular formula C3H3NO2S . It is also known by its CAS number 35266-49-0 .
Synthesis Analysis
The synthesis of isothiocyanates, including this compound, has been a subject of research. A common method involves the in situ generation of a dithiocarbamate salt from the amine substrate by reacting with CS2, followed by elimination to form the isothiocyanate product with cyanuric acid as the desulfurylation reagent . This process is considered a more sustainable approach to isothiocyanate synthesis .Molecular Structure Analysis
The molecular structure of this compound consists of a methoxy carbonyl group (O=C-O-CH3) and an isothiocyanate group (N=C=S). The exact distances between the atoms and the linearity of the N-C-S bond can be determined through methods such as microwave spectral analysis .Chemical Reactions Analysis
Isothiocyanates, including this compound, are known for their unique chemical reactivity. They serve as valuable platforms for versatile transformations in synthetic chemistry . The reactions of isothiocyanates are typically categorized into three types based on the starting materials and functional groups: type A (derived from primary amines), type B (derived from other nitrogen functional groups), and type C (derived from non-nitrogen groups) .Scientific Research Applications
1. Formation in Pyrolysis and Oligomerization Methoxycarbonyl isothiocyanate (MeONCS) has been identified as a product of pyrolysis of certain compounds and is involved in oligomerization reactions. It forms through the pyrolysis of the silver salt of N-methoxydithiocarbamic acid and FVT of 1-(N-methoxythiocarbamoyl)imidazole and 1-(N-methoxythiocarbamoyl)-1,2,4-triazole. MeONCS undergoes oligomerization to form trithiolanes and tetrathianes (Bech et al., 1999).
2. Synthesis and Structural Characterization this compound is used in the synthesis of new polycondensed heterocycles and quinazolinimine derivatives, showcasing its utility in complex organic synthesis. The formation mechanisms involve radical tandem ring closures and cyclic imine derivatives (Calestani et al., 2001).
3. Reactions with Various Compounds The compound reacts with 4-amino-4,5-dihydro-3-(methylthio)-1,2,4-triazin-5-ones to yield substituted 4H-1,3,4-thiadiazolo[2,3-c]-1,2,4-triazin-4-ones, indicating its reactivity with different organic compounds (Coppo & Fawzi, 1997).
4. Rotational Spectroscopy Studies Studies involving ethoxycarbonyl isothiocyanate, a related compound, using rotational spectroscopy have provided insights into its structural conformations, demonstrating the importance of such compounds in physical chemistry research (Xu et al., 2022).
5. Formation of 4-Thiouracil Derivatives Ethoxycarbonyl isothiocyanate, another related compound, forms adducts with enamines leading to the synthesis of 4-thiouracil derivatives. This illustrates its role in the creation of heterocyclic compounds (Lamon, 1968).
6. Reactions with Hydrazine Derivatives Ethoxycarbonyl isothiocyanate's reactions with hydrazine derivatives result in the formation of thiadiazoles and triazoles, indicating its utility in synthesizing diverse heterocyclic structures (Kurzer & Seeker, 1989).
7. Application in Bulk Heterojunction Photovoltaic Devices The compound 1-(3-methoxycarbonyl)propyl-1-phenyl-[6,6]-methanofullerene (PCBM), a derivative of this compound, has been investigated for improving miscibility with polythiophene donors in bulk heterojunction photovoltaic devices (Popescu et al., 2006).
8. Active-Site-Directed Inhibition Studies Methoxycarbonyl-CoA disulfide, a related compound, has been used as an active-site-directed inhibitor in studies on carnitine acetyltransferase, showing potential in biochemical research (Venkatraghavan & Smith, 1983).
Mechanism of Action
Isothiocyanates exhibit various biological characteristics, including antimicrobial, anti-inflammatory, and anticancer properties . They exert their effects through a variety of distinct but interconnected signaling pathways important for inhibiting carcinogenesis, including those involved in detoxification, inflammation, apoptosis, and cell cycle and epigenetic regulation .
Safety and Hazards
Future Directions
The future directions in the study of isothiocyanates, including methoxycarbonyl isothiocyanate, involve further exploration of their synthesis methods, biological activities, and potential applications in medicine and other fields . There is a growing interest in non-nitrogen-derived isothiocyanates .
Properties
IUPAC Name |
methyl N-(sulfanylidenemethylidene)carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H3NO2S/c1-6-3(5)4-2-7/h1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBFAAYMITJMZOC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)N=C=S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H3NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90956709 | |
Record name | Methyl carbonisothiocyanatidate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90956709 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
117.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
35266-49-0 | |
Record name | Carbon(isothiocyanatidic) acid, methyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=35266-49-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methoxycarbonyl isothiocyanate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035266490 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Carbon(isothiocyanatidic) acid, methyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Methyl carbonisothiocyanatidate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90956709 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | METHOXYCARBONYL ISOTHIOCYANATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TQ23DF3GED | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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